molecular formula C5H11NO4S B2362776 Methyl (2S)-2-methanesulfonamidopropanoate CAS No. 97482-28-5

Methyl (2S)-2-methanesulfonamidopropanoate

Cat. No. B2362776
CAS RN: 97482-28-5
M. Wt: 181.21
InChI Key: IZXCMJYFDJATPE-BYPYZUCNSA-N
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Description

Methyl (2S)-2-methanesulfonamidopropanoate, also known as MMSP, is a sulfonamide derivative that has been widely used in scientific research. MMSP is a chiral molecule, and its enantiomer, (2R)-2-methanesulfonamidopropanoate, has also been studied. MMSP has various applications, including as a reagent in organic chemistry and as a precursor in the synthesis of biologically active compounds.

Scientific Research Applications

Oxidation and Preparation Methods

  • Methyl (2S)-2-methanesulfonamidopropanoate undergoes various oxidation processes, yielding different chemical compounds. For instance, the oxidation of methyl (methylthio)methyl sulfoxide with hydrogen peroxide in acetic acid or methanol produces bis(methylsulfinyl)methane. This reaction showcases the compound's potential in chemical synthesis and modification techniques (Ogura, Suzuki, & Tsuchihashi, 1980).

Biochemical Interactions

  • This compound interacts with biochemical compounds, highlighting its potential in biological and medical research. For example, methyl methanesulfonothioate, a related compound, inactivates D-3-hydroxybutyrate dehydrogenase, suggesting its reactivity with amino groups (Kluger & Tsui, 1980).

Enzyme Reactions

  • The compound has been studied in the context of enzyme systems, such as its activity in the methyl coenzyme M reductase system found in Methanobacterium thermoautotrophicum. This emphasizes its role in understanding enzymatic processes and potential applications in biochemistry (Gunsalus, Romesser, & Wolfe, 1978).

Antibacterial Properties

  • Some derivatives of this compound exhibit antibacterial activity, making it a compound of interest in the development of new antibacterial agents. This highlights its potential application in pharmaceutical research and development (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Catalysis and Chemical Reactions

  • The compound plays a role in catalytic processes, such as in the selective oxidation of methane to methanol via methyl bisulfate, demonstrating its utility in chemical synthesis and potential industrial applications (Periana et al., 1993).

properties

IUPAC Name

methyl (2S)-2-(methanesulfonamido)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-4(5(7)10-2)6-11(3,8)9/h4,6H,1-3H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXCMJYFDJATPE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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